

Application Notes and Protocols: Ls-104

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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279

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Introduction

Ls-104 is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1), a key regulator in the intrinsic apoptotic pathway. These application notes provide detailed protocols for the preparation, storage, and use of **Ls-104** in common in vitro and in vivo research applications.

Physicochemical Properties and Storage

A summary of the physicochemical properties of **Ls-104** is provided in the table below.

Property	Value
Molecular Weight	452.5 g/mol
Appearance	White to off-white crystalline solid
Purity (by HPLC)	>99%
Solubility	See Table 2 for details
Storage (Solid)	Store at -20°C, protect from light
Storage (Solution)	Store at -80°C (up to 3 months)

Solution Preparation

Proper preparation of **Ls-104** solutions is critical for experimental success. Due to its hydrophobic nature, **Ls-104** requires organic solvents for initial solubilization.

Table 2: **Ls-104** Solubility and Stock Solution Preparation

Solvent	Maximum Solubility	Stock Concentration	Preparation Protocol
DMSO	50 mg/mL	10 mM	1. Weigh out 4.53 mg of Ls-104 powder. 2. Add 1 mL of sterile DMSO. 3. Vortex thoroughly and gently warm to 37°C if necessary to fully dissolve.
Ethanol	10 mg/mL	2 mM	1. Weigh out 0.91 mg of Ls-104 powder. 2. Add 1 mL of absolute ethanol. 3. Vortex until the solid is completely dissolved.

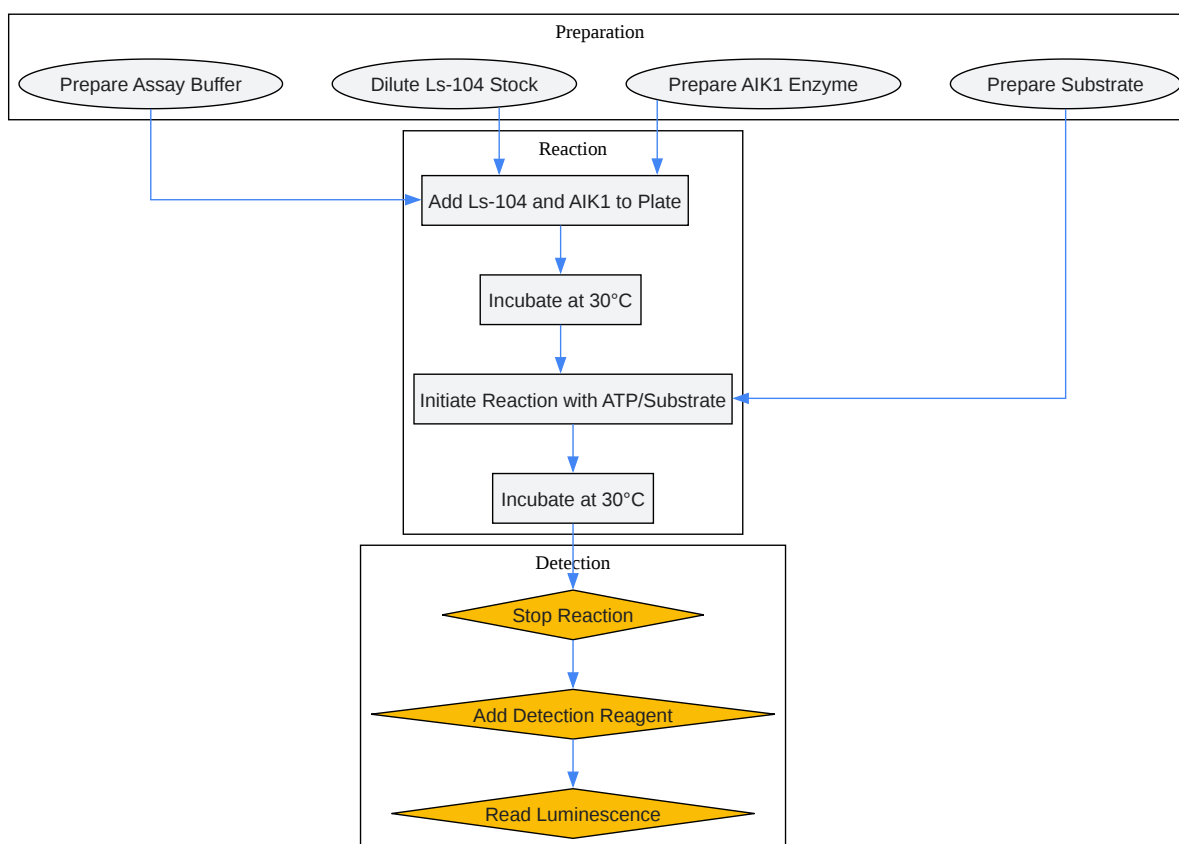
Note: For aqueous-based cellular assays, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it with the appropriate cell culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of **Ls-104** against AIK1 kinase.

Workflow for In Vitro Kinase Assay



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Caption: Workflow for the in vitro AIK1 kinase inhibition assay.

Materials:

- **Ls-104** (10 mM stock in DMSO)
- Recombinant human AIK1 enzyme
- Kinase substrate peptide
- ATP
- Kinase assay buffer
- Kinase detection reagent
- White 384-well assay plates

Procedure:

- Prepare a serial dilution of **Ls-104** in the kinase assay buffer.
- Add 5 µL of the diluted **Ls-104** solution to the wells of a 384-well plate.
- Add 5 µL of diluted AIK1 enzyme to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions.
- Read the luminescence signal on a plate reader.
- Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effects of **Ls-104** on a cancer cell line.

Materials:

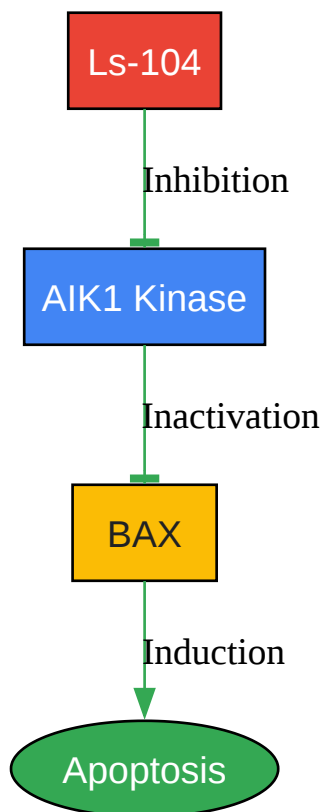
- Cancer cell line of interest (e.g., HeLa)
- Complete cell culture medium
- **Ls-104** (10 mM stock in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®)
- Sterile 96-well clear-bottom plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare a serial dilution of **Ls-104** in complete medium from the 10 mM DMSO stock.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **Ls-104**.
- Incubate the plate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure luminescence using a plate reader to determine the number of viable cells.

Signaling Pathway

Ls-104 exerts its pro-apoptotic effects by inhibiting the AIK1 kinase, which is a negative regulator of the pro-apoptotic protein BAX.

Ls-104 Mechanism of Action

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Caption: Proposed signaling pathway for **Ls-104**-induced apoptosis.

In Vivo Studies

For in vivo experiments, **Ls-104** can be formulated for administration via oral gavage or intraperitoneal injection.

Table 3: Recommended Formulation for In Vivo Studies

Route of Administration	Formulation Vehicle
Oral Gavage (p.o.)	0.5% (w/v) Methylcellulose in sterile water
Intraperitoneal (i.p.)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Preparation of Oral Formulation:

- Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring.
- Weigh the required amount of **Ls-104**.
- Create a paste by adding a small amount of the vehicle to the **Ls-104** powder.
- Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.
- Administer to animals at the desired dosage.

Disclaimer: The information provided in these application notes is for research purposes only. The user is responsible for determining the suitability of **Ls-104** for their specific application and for conducting all necessary safety precautions.

- To cite this document: BenchChem. [Application Notes and Protocols: Ls-104]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675279#ls-104-solution-preparation-and-storage>]

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